N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034326-39-9
VCID: VC11799822
InChI: InChI=1S/C16H15N9O2/c1-2-27-15-7-6-13-19-20-14(25(13)21-15)9-17-16(26)11-4-3-5-12(8-11)24-10-18-22-23-24/h3-8,10H,2,9H2,1H3,(H,17,26)
SMILES: CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=CC=C3)N4C=NN=N4)C=C1
Molecular Formula: C16H15N9O2
Molecular Weight: 365.35 g/mol

N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

CAS No.: 2034326-39-9

Cat. No.: VC11799822

Molecular Formula: C16H15N9O2

Molecular Weight: 365.35 g/mol

* For research use only. Not for human or veterinary use.

N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide - 2034326-39-9

Specification

CAS No. 2034326-39-9
Molecular Formula C16H15N9O2
Molecular Weight 365.35 g/mol
IUPAC Name N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C16H15N9O2/c1-2-27-15-7-6-13-19-20-14(25(13)21-15)9-17-16(26)11-4-3-5-12(8-11)24-10-18-22-23-24/h3-8,10H,2,9H2,1H3,(H,17,26)
Standard InChI Key GARMYBRGYBDTHP-UHFFFAOYSA-N
SMILES CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=CC=C3)N4C=NN=N4)C=C1
Canonical SMILES CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=CC=C3)N4C=NN=N4)C=C1

Introduction

N-({6-ethoxy- triazolo[4,3-b]pyridazin-3-yl}methyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a complex organic compound featuring a unique structure that includes a benzamide moiety linked to a triazole and tetrazole ring system. This compound is of significant interest in various research applications due to its potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Specific protocols for its synthesis are not widely published and may require adaptation from related synthetic methods. The complexity of its structure necessitates careful planning and execution of each synthetic step.

Biological Activities

Research on this compound highlights its potential in medicinal chemistry due to its unique structural features and biological activities. These activities include:

  • Antimicrobial Activity: Compounds with similar structural features have shown significant antibacterial activity against various bacterial strains.

  • Antitumor Activity: Triazole derivatives, including those structurally related to this compound, have demonstrated potent antitumor activity in vitro studies.

  • Anti-inflammatory Properties: While specific data on this compound is limited, related triazole derivatives have shown potential in reducing inflammation.

Research Applications

This compound is primarily utilized in research settings for its potential therapeutic applications. It is not currently approved for clinical use but serves as an important tool for experimental research.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-(5-methyl- triazolo[4,3-b]pyridazin)-benzamideC15H14N6OSimilar triazole structure; potential for antimicrobial activity
N-(6-methoxy- triazolo[4,3-b]pyridazin)-benzamideC15H14N6OVariation in substituents; studied for anticancer effects
5-(phenyl)[1H]-tetrazole derivativesC8H7N5Focused on tetrazole reactivity; explored for neuroprotective properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator